3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid
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Overview
Description
3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps. One common approach is to start with the chlorination of 4,6-diamino-1,3,5-triazine to obtain 2-chloro-4,6-diamino-1,3,5-triazine . This intermediate is then reacted with 2,2-dimethyl-1,3,5-triazine to form the triazinyl derivative. The next step involves the reaction of this derivative with 4-methoxybenzenesulfonyl fluoride in the presence of a suitable base, such as sodium carbonate, to form the sulfonyl fluoride intermediate . Finally, the compound is coupled with ethanesulfonic acid under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products
Substitution: Formation of amine or thiol derivatives
Oxidation: Formation of sulfonic acids
Reduction: Formation of amines
Hydrolysis: Formation of sulfonic acids
Scientific Research Applications
3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can interact with cellular membranes and proteins, disrupting normal cellular functions and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.
4,6-Diamino-2,2-dimethyl-1,3,5-triazine: Another triazine derivative with different substituents.
4-Methoxybenzenesulfonyl fluoride: A related sulfonyl fluoride compound with similar reactivity.
Uniqueness
3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
25313-05-7 |
---|---|
Molecular Formula |
C24H33ClFN7O8S2 |
Molecular Weight |
666.1 g/mol |
IUPAC Name |
3-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C22H27ClFN7O5S.C2H6O3S/c1-22(2)30-19(25)29-20(26)31(22)13-5-7-17(15(23)11-13)36-10-4-9-27-21(32)28-16-12-14(37(24,33)34)6-8-18(16)35-3;1-2-6(3,4)5/h5-8,11-12H,4,9-10H2,1-3H3,(H2,27,28,32)(H4,25,26,29,30);2H2,1H3,(H,3,4,5) |
InChI Key |
IQEHYCIAZZOHSS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCCNC(=O)NC3=C(C=CC(=C3)S(=O)(=O)F)OC)Cl)N)N)C |
Origin of Product |
United States |
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